

# 4-Ethyl-2-methylhexan-3-ol: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: 4-Ethyl-2-methylhexan-3-ol

Cat. No.: B15477305

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CAS Number: 33943-21-4

This technical guide provides an in-depth overview of **4-Ethyl-2-methylhexan-3-ol**, a secondary alcohol with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis, and reactions.

## Chemical and Physical Properties

**4-Ethyl-2-methylhexan-3-ol** is a chiral molecule with the chemical formula  $C_9H_{20}O$ .<sup>[1][2][3][4]</sup> Its structure consists of a hexane backbone with a hydroxyl group at the third position, an ethyl group at the fourth position, and a methyl group at the second position. The presence of two stereocenters at carbons 2 and 3 results in four possible stereoisomers.

Table 1: Physicochemical Properties of **4-Ethyl-2-methylhexan-3-ol**

Property	Value	Source
CAS Number	33943-21-4	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O	[1][2][3][4]
Molecular Weight	144.25 g/mol	[1][2]
LogP	2.9 (Computed)	PubChem
Topological Polar Surface Area	20.2 Å <sup>2</sup> (Computed)	[1][2]
Hydrogen Bond Donor Count	1 (Computed)	[2]
Hydrogen Bond Acceptor Count	1 (Computed)	[2]
Rotatable Bond Count	4 (Computed)	[2]

Note: Experimental data for properties such as boiling point, melting point, and density are not readily available in the searched literature. The provided LogP and topological polar surface area are computed values.

## Synthesis of 4-Ethyl-2-methylhexan-3-ol

The primary synthetic route to **4-Ethyl-2-methylhexan-3-ol** involves the reduction of the corresponding ketone, 4-Ethyl-2-methylhexan-3-one.

### Experimental Protocol: Reduction of 4-Ethyl-2-methylhexan-3-one with Sodium Borohydride

This procedure is a general method for the reduction of ketones to secondary alcohols and can be adapted for the synthesis of **4-Ethyl-2-methylhexan-3-ol**.<sup>[5][6]</sup>

Materials:

- 4-Ethyl-2-methylhexan-3-one
- Sodium borohydride (NaBH<sub>4</sub>)

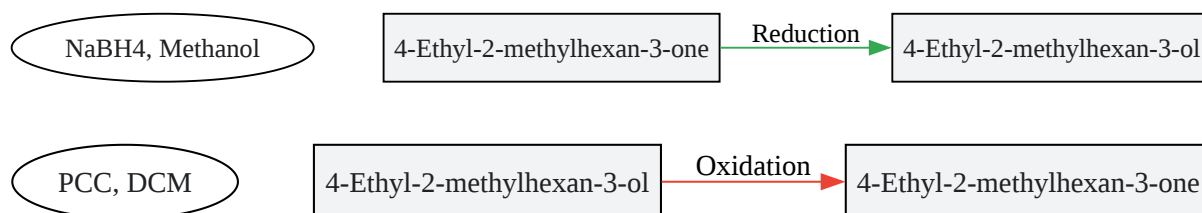
- Methanol (or another suitable protic solvent)
- Diethyl ether (for extraction)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-Ethyl-2-methylhexan-3-one in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-Ethyl-2-methylhexan-3-ol**.

- The product can be further purified by distillation or column chromatography.

Diagram 1: Synthesis of **4-Ethyl-2-methylhexan-3-ol**



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